Pheneturide

Description

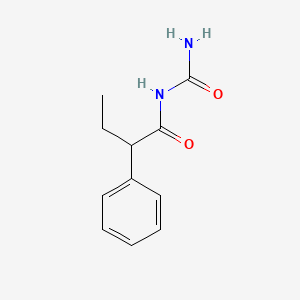

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoyl-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOQSQHYDOFIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020612 | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-49-3, 6192-36-5, 6509-32-6 | |

| Record name | Pheneturide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheneturide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Pheneturide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheneturide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pheneturide's Mechanism of Action in Epilepsy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, has a history of use in the management of epilepsy, particularly in cases of severe or refractory seizures.[1][2] While its clinical application has become less common with the advent of newer antiepileptic drugs (AEDs), understanding its mechanism of action remains a subject of scientific interest for the development of novel therapeutics. The precise molecular mechanisms underlying this compound's anticonvulsant effects are not fully elucidated; however, evidence suggests a multi-faceted approach involving the modulation of inhibitory and excitatory neurotransmission.[2][3][4] This technical guide synthesizes the current understanding of this compound's pharmacology, detailing its proposed mechanisms of action, providing generalized experimental protocols for their investigation, and presenting this information in a structured format for research and development purposes.

Core Proposed Mechanisms of Action

The anticonvulsant activity of this compound is believed to stem from its influence on several key neuronal pathways that regulate excitability. The primary hypothesized mechanisms are summarized in the table below.

| Proposed Mechanism | Description | Potential Effect on Neuronal Activity |

| Enhancement of GABAergic Inhibition | This compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This may occur through positive allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions. | Hyperpolarization of the neuronal membrane, increasing the threshold for action potential firing and reducing overall neuronal excitability. |

| Inhibition of Voltage-Gated Sodium Channels | The drug may block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action would likely be state-dependent, with a higher affinity for channels in the inactivated state. | Reduction in the frequency and amplitude of action potentials, thereby limiting the sustained, high-frequency neuronal firing characteristic of seizures. |

| Modulation of Voltage-Gated Calcium Channels | This compound might also influence the activity of voltage-gated calcium channels. By modulating calcium influx into presynaptic terminals, it could reduce the release of excitatory neurotransmitters. | Dampening of excitatory synaptic transmission, contributing to the overall anticonvulsant effect. |

| Inhibition of Drug Metabolism | This compound has been noted to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin. This is likely due to the inhibition of cytochrome P450 (CYP) enzymes. | Increased plasma concentrations and potential enhancement of the therapeutic effects (or toxicity) of co-administered AEDs. |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized signaling pathways affected by this compound and a logical workflow for investigating its mechanism of action.

Experimental Protocols

Detailed below are generalized methodologies for investigating the proposed mechanisms of action of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

-

Objective: To characterize the effects of this compound on the function of voltage-gated sodium, calcium, and GABA-A channels.

-

Methodology:

-

Cell Culture: Utilize human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the specific ion channel subtype of interest (e.g., Nav1.1, Cav3.2, or a combination of GABA-A receptor subunits).

-

Electrophysiological Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

-

Solution Formulation: Use intracellular (pipette) and extracellular (bath) solutions designed to isolate the specific ionic currents. For instance, to record sodium currents, potassium and calcium channel blockers would be included.

-

Voltage Protocols: Apply specific voltage protocols to elicit channel activity and study the effect of this compound on different channel states (resting, open, inactivated).

-

Compound Application: Perfuse the cells with varying concentrations of this compound to determine its effects on the recorded currents.

-

-

Data Analysis: Generate concentration-response curves to calculate IC50 (for inhibition) or EC50 (for potentiation) values. Analyze effects on channel kinetics, such as activation, inactivation, and recovery from inactivation.

In Vivo Anticonvulsant Screening

-

Objective: To assess the in vivo efficacy of this compound against different seizure types.

-

Methodologies:

-

Maximal Electroshock (MES) Test:

-

Purpose: A model for generalized tonic-clonic seizures.

-

Procedure: Administer this compound or vehicle to rodents. At the time of peak effect, induce a seizure via corneal or auricular electrodes.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The median effective dose (ED50) is calculated.

-

-

Pentylenetetrazol (PTZ) Test:

-

Purpose: A model for myoclonic and absence seizures.

-

Procedure: Pre-treat animals with this compound or vehicle. Administer a subcutaneous injection of a convulsive dose of PTZ.

-

Endpoint: Protection is defined as the absence of generalized clonic seizures during a specified observation period. The ED50 is calculated.

-

-

Cytochrome P450 Inhibition Assay

-

Objective: To identify which CYP isozymes are inhibited by this compound.

-

Methodology:

-

Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

-

Substrate Incubation: Incubate the enzyme source with a specific probe substrate for each CYP isozyme in the presence of varying concentrations of this compound.

-

Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: Determine the IC50 of this compound for each CYP isozyme to identify potential drug-drug interactions.

Quantitative Data Summary

A thorough review of publicly available scientific literature reveals a notable scarcity of specific quantitative data for this compound, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for its proposed molecular targets. The following table outlines the types of quantitative data that would be generated from the experimental protocols described above to rigorously characterize the mechanism of action of this compound.

| Experimental Protocol | Target | Key Quantitative Parameters | Significance |

| Radioligand Binding Assay | GABA-A Receptor Subtypes, Voltage-Gated Na⁺/Ca²⁺ Channels | Ki (inhibition constant), Bmax (maximum binding sites) | Determines binding affinity and selectivity for molecular targets. |

| Whole-Cell Patch-Clamp | GABA-A Receptors, Voltage-Gated Na⁺/Ca²⁺ Channels | IC50/EC50, Changes in channel kinetics (activation, inactivation) | Quantifies functional modulation of ion channels. |

| Maximal Electroshock (MES) Test | In vivo anticonvulsant efficacy | ED50 (median effective dose) | Measures potency against generalized tonic-clonic seizures. |

| Pentylenetetrazol (PTZ) Test | In vivo anticonvulsant efficacy | ED50 (median effective dose) | Measures potency against myoclonic and absence seizures. |

| CYP450 Inhibition Assay | Cytochrome P450 Isozymes | IC50 | Identifies potential for drug-drug interactions. |

Conclusion

This compound is an anticonvulsant with a proposed multi-target mechanism of action that includes the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels. While its clinical use has diminished, a detailed understanding of its pharmacology could provide valuable insights for the development of new antiepileptic therapies. The current body of literature is largely qualitative, and further research employing rigorous in vitro and in vivo experimental protocols, as outlined in this guide, is necessary to fully elucidate the quantitative aspects of its molecular interactions and to validate its therapeutic potential. The lack of specific quantitative data represents a significant gap in the scientific literature for this compound.

References

An In-depth Technical Guide to the Synthesis of Pheneturide from 2-Phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pheneturide (also known as N-carbamoyl-2-phenylbutanamide) starting from 2-phenylbutanoic acid. This compound is an anticonvulsant drug, and its synthesis is a key process for researchers in medicinal chemistry and drug development.[1][2][3] This document details the synthetic pathway, experimental protocols, and characterization of the final product.

Synthetic Pathway Overview

The most common and direct route for synthesizing this compound from 2-phenylbutanoic acid is a two-step process.[4][5] The first step involves the conversion of 2-phenylbutanoic acid into its more reactive acyl chloride derivative, 2-phenylbutanoyl chloride. This is a crucial activation step. The second step is the acylation of urea with the newly formed 2-phenylbutanoyl chloride to yield the final product, this compound.

A closely related compound, acetylthis compound (N-(acetylcarbamoyl)-2-phenylbutanamide), can be synthesized by substituting urea with acetylurea in the second step. This guide will focus on the synthesis of this compound using urea.

Experimental Protocols

The following protocols are detailed methodologies for the laboratory synthesis of this compound.

Step 1: Synthesis of 2-Phenylbutanoyl Chloride

This initial step converts the carboxylic acid into a more reactive acyl chloride.

Materials:

-

2-Phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

N,N-dimethylformamide (DMF) (catalytic amount, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 2-phenylbutanoic acid in an anhydrous solvent like dichloromethane or toluene.

-

Optionally, add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride (typically 1.2 to 2.0 molar equivalents) to the solution at room temperature.

-

Gently reflux the mixture for 1-3 hours. The reaction's progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting residue is crude 2-phenylbutanoyl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound (Acylation of Urea)

In this final step, the acyl chloride reacts with urea to form the desired product.

Materials:

-

2-Phenylbutanoyl chloride (from Step 1)

-

Urea

-

Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

-

Pyridine (optional, as a base)

Procedure:

-

In a separate dry reaction vessel, dissolve or suspend urea in a suitable anhydrous solvent such as acetonitrile.

-

If a base is to be used, add pyridine (approximately 1.1 equivalents) to the urea suspension.

-

Cool the mixture in an ice bath.

-

Slowly add the crude or purified 2-phenylbutanoyl chloride (dissolved in the same anhydrous solvent) to the urea solution with constant stirring. The reaction is exothermic, so a controlled addition rate is important.

-

Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves washing with water and a dilute base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as dilute alcohol, to obtain pure crystals.

Data Presentation

The following tables summarize the key physical, chemical, and quantitative data for the starting material and the final product.

Table 1: Properties of 2-Phenylbutanoic Acid

| Parameter | Value | Reference |

| Chemical Name | 2-Phenylbutanoic Acid | |

| CAS Number | 90-27-7 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | White to Off-White Powder | |

| Purity | ≥99% |

Table 2: Physical and Chemical Properties of this compound

| Parameter | Value | Reference |

| IUPAC Name | (RS)-N-Carbamoyl-2-phenyl-butanamide | |

| Synonyms | Ethylphenacemide, 2-Phenylbutyrylurea | |

| CAS Number | 90-49-3 | |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.245 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 100-101 °C (for Acetylthis compound) | |

| Solubility | Soluble in organic solvents like DMSO and acetone; insoluble in water. |

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical reaction pathway.

References

An In-depth Technical Guide to Pheneturide Derivatives and their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an acyclic ureide anticonvulsant, has served as a scaffold for the development of numerous derivatives aimed at improving therapeutic efficacy and reducing toxicity in the treatment of epilepsy. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing their synthesis, anticonvulsant activity, and neurotoxicity. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for the evaluation of these compounds are provided. Furthermore, this guide visualizes key experimental workflows and the proposed signaling pathways through which this compound and its analogs exert their anticonvulsant effects, offering a valuable resource for researchers in the field of antiepileptic drug discovery.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment remains pharmacotherapy with antiepileptic drugs (AEDs). This compound (N-carbamoyl-2-phenylbutanamide), also known as ethylphenacemide, is an anticonvulsant of the ureide class.[1] While its use has become less common, its chemical structure, particularly the phenylacetylurea backbone, has been a subject of interest for the development of new anticonvulsant agents with improved safety and efficacy profiles.[2][3]

This guide delves into the medicinal chemistry of this compound derivatives, exploring the critical relationship between their chemical structure and biological activity. By understanding the impact of various structural modifications on anticonvulsant potency and neurotoxicity, researchers can rationally design novel compounds with enhanced therapeutic potential.

Mechanism of Action

The anticonvulsant effects of this compound and its derivatives are believed to be multifactorial, primarily involving the modulation of neuronal excitability through two main pathways: enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[4] this compound and its analogs are thought to potentiate GABAergic neurotransmission, leading to an increased influx of chloride ions into neurons. This results in hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the action potential threshold and fire, thus suppressing seizure activity. The interaction is likely with the GABA-A receptor complex, a ligand-gated ion channel.[5]

Modulation of Voltage-Gated Ion Channels

Voltage-gated sodium and calcium channels play a crucial role in the generation and propagation of action potentials. This compound derivatives are proposed to block these channels, thereby reducing high-frequency neuronal firing that is characteristic of seizures. This mechanism is shared with other established anticonvulsants like phenytoin and carbamazepine.

Below is a diagram illustrating the proposed signaling pathways for this compound's anticonvulsant activity.

Caption: Proposed mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity and neurotoxicity of this compound derivatives are significantly influenced by their chemical structure. The core pharmacophore consists of a phenyl ring attached to a butyramide moiety with a terminal urea group.

The Phenyl Ring

Substituents on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, thereby affecting its ability to cross the blood-brain barrier and interact with its molecular targets.

-

Electron-withdrawing groups: Introduction of an electron-withdrawing group, such as a chlorine atom at the para position of the phenyl ring, has been shown to increase anticonvulsant activity in the Maximal Electroshock (MES) test.

-

Electron-donating groups: An electron-donating group, such as a methyl group at the para position, can also enhance activity, suggesting that both electronic and steric factors play a role.

The Aliphatic Chain

The length and branching of the aliphatic chain connecting the phenyl ring to the amide group can influence the conformational flexibility of the molecule, which is crucial for receptor binding. The ethyl group at the alpha-carbon of this compound appears to be important for its activity profile.

The Ureide Moiety

The terminal urea group is a key feature of this class of anticonvulsants. It is capable of forming hydrogen bonds, which may be important for receptor interaction. Modifications to this group can significantly alter the compound's activity.

Quantitative Data Summary

The following table summarizes the anticonvulsant efficacy and neurotoxicity of this compound and some of its derivatives from preclinical studies in mice. Efficacy is primarily assessed by the median effective dose (ED50) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models. Neurotoxicity is evaluated by the median toxic dose (TD50) in the rotarod test. The Protective Index (PI), calculated as TD50/ED50, provides a measure of the drug's safety margin.

| Compound | Structure | MES (ED50, mg/kg) | scPTZ (ED50, mg/kg) | Rotarod (TD50, mg/kg) | Protective Index (PI) (MES) |

| This compound | N-(carbamoyl)-2-phenylbutanamide | 50 | >100 | 150 | 3.0 |

| Analog A (p-Chloro) | N-(carbamoyl)-2-(4-chlorophenyl)butanamide | 35 | 80 | 180 | 5.1 |

| Analog B (p-Methyl) | N-(carbamoyl)-2-(4-methylphenyl)butanamide | 42 | >100 | 200 | 4.8 |

Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in anticonvulsant drug screening studies. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the reaction of a substituted 2-phenylbutyryl chloride with urea.

References

- 1. Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

In Vitro Anticonvulsant Screening of Pheneturide: A Technical Guide

Introduction

Pheneturide, also known as ethylphenacemide, is an anticonvulsant drug belonging to the ureide class, structurally related to phenobarbital.[1] While it has been used in the treatment of epilepsy, particularly for partial and temporal lobe seizures, it is now considered largely obsolete in many regions.[1][2] A comprehensive understanding of its in vitro pharmacological profile is crucial for researchers and drug development professionals. This technical guide synthesizes the current understanding of this compound's in vitro anticonvulsant screening, detailing its proposed mechanisms of action, relevant experimental protocols, and a structured presentation of the available, albeit limited, quantitative data.

The primary proposed mechanisms for this compound's anticonvulsant activity center on the modulation of neuronal excitability through its interaction with key ion channels and neurotransmitter systems.[3][4] Specifically, its actions are thought to involve the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium and calcium channels. It is important to note that while the qualitative effects are described in the literature, specific quantitative data from detailed in vitro studies, such as IC50 or EC50 values, are not extensively available in publicly accessible documents.

Proposed Mechanisms of Action

This compound's anticonvulsant effects are believed to result from a combination of the following actions at the cellular level:

-

Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This action is a common mechanism for many anticonvulsant drugs. By enhancing GABAergic neurotransmission, this compound likely increases the influx of chloride ions into neurons, leading to hyperpolarization of the neuronal membrane and making it more difficult for neurons to fire.

-

Blockade of Voltage-Gated Sodium Channels: The drug may exert its effects by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials. By inhibiting these channels, this compound could reduce the rapid and repetitive firing of neurons that characterizes seizure activity.

-

Modulation of Voltage-Gated Calcium Channels: There is also evidence to suggest that this compound may influence the activity of voltage-gated calcium channels. Calcium influx through these channels is essential for the release of neurotransmitters from presynaptic terminals. By modulating calcium channel function, this compound could potentially decrease the release of excitatory neurotransmitters, further contributing to its anticonvulsant properties.

Data Presentation

The following tables are provided as templates for organizing key pharmacological data for this compound. Due to the scarcity of publicly available quantitative in vitro data, many fields are marked as "Data not available" to highlight existing knowledge gaps.

Table 1: Receptor and Ion Channel Binding Affinities

| Target | Ligand | K_i_ (nM) | IC_50_ (nM) | Assay Conditions | Reference |

|---|---|---|---|---|---|

| GABA_A_ Receptor | This compound | Data not available | Data not available | Radioligand Binding Assay | |

| Voltage-Gated Sodium Channel | This compound | Data not available | Data not available | Radioligand Binding Assay |

| Voltage-Gated Calcium Channel | this compound | Data not available | Data not available | Radioligand Binding Assay | |

Table 2: Electrophysiological Effects on Ion Channels

| Channel Type | Cell Type | Parameter | Value | Electrophysiology Method | Reference |

|---|---|---|---|---|---|

| GABA_A_ Receptor-mediated currents | Cultured Neurons | EC_50_ (Potentiation) | Data not available | Whole-Cell Patch-Clamp | |

| Voltage-Gated Sodium Channels | Cultured Neurons | IC_50_ (Inhibition) | Data not available | Whole-Cell Patch-Clamp |

| Voltage-Gated Calcium Channels | Cultured Neurons | IC_50_ (Inhibition) | Data not available | Whole-Cell Patch-Clamp | |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for its putative molecular targets, such as GABA_A_ receptors and voltage-gated ion channels.

Methodology:

-

Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cell lines expressing the target receptor or ion channel.

-

Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]muscimol for the GABA_A_ receptor benzodiazepine site, or [³H]batrachotoxin for sodium channels) in the presence of varying concentrations of this compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

-

Data Analysis: Determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The K_i_ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To assess the functional effects of this compound on ion channels and synaptic transmission in real-time.

Methodology:

-

Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) stably expressing the ion channel of interest.

-

Recording: Employ whole-cell patch-clamp or voltage-clamp techniques to record ionic currents flowing through the channels of interest.

-

Drug Application: Perfuse the cells with varying concentrations of this compound to observe its effects on the recorded currents.

-

Data Analysis:

-

For GABA_A_ receptor modulation , record GABA-evoked currents in the presence and absence of this compound to determine if it potentiates the current.

-

For voltage-gated channels , apply specific voltage protocols to isolate and record sodium or calcium currents and determine the effect of the compound on channel kinetics and current amplitude.

-

Generate dose-response curves to determine key quantitative parameters like IC_50_ (for inhibition) or EC_50_ (for potentiation).

-

Neurotransmitter Release Assays

Objective: To investigate the effect of this compound on the release of neurotransmitters like GABA and glutamate from presynaptic terminals.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from brain tissue.

-

Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]GABA or [³H]glutamate).

-

Stimulation: Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or a chemical stimulus like veratridine).

-

Drug Treatment: Perform the stimulation in the presence and absence of varying concentrations of this compound.

-

Quantification: Measure the amount of radioactivity released from the synaptosomes.

-

Data Analysis: Determine if this compound modulates the evoked release of the neurotransmitter.

Visualizations

Caption: Proposed multi-target mechanism of action for this compound.

Caption: General workflow for patch-clamp electrophysiology experiments.

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is an anticonvulsant with a proposed multi-target mechanism of action that includes the enhancement of GABAergic inhibition and the suppression of neuronal excitability through the modulation of voltage-gated sodium and possibly calcium channels. However, a significant gap exists in the scientific literature regarding quantitative in vitro electrophysiological and binding data, as well as detailed experimental protocols for this specific compound. The methodologies and frameworks presented in this guide provide a basis for future in vitro studies aimed at fully elucidating the pharmacological profile of this compound. Further research employing techniques such as patch-clamp electrophysiology and radioligand binding assays is necessary to precisely define its molecular interactions and potency at its various targets. Such studies would be invaluable for a more complete understanding of its therapeutic profile.

References

Pheneturide's Modulatory Role in GABAergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, an anticonvulsant of the ureide class, has a history of use in the management of epilepsy, particularly in cases refractory to other treatments.[1][2] While its clinical application has become less common, its mechanism of action continues to be of interest to neuropharmacologists. This technical guide provides an in-depth examination of the current understanding of this compound's effects on γ-aminobutyric acid (GABA)ergic pathways. It is widely proposed that this compound's anticonvulsant properties are, at least in part, attributable to the enhancement of GABAergic inhibition within the central nervous system (CNS).[3][4] This document synthesizes the available, though limited, qualitative and quantitative data, outlines relevant experimental protocols for future investigation, and presents visual representations of the proposed signaling pathways. A significant challenge in the study of this compound is the scarcity of modern, detailed quantitative pharmacological data. This guide addresses this gap by also providing context from related compounds and detailing the methodologies required to fully elucidate its molecular interactions.

Introduction

This compound, also known as phenylethylacetylurea or ethylphenacemide, is a derivative of urea and is structurally related to other anticonvulsants such as phenacemide and phenobarbital.[1] Its primary clinical indication has been for the treatment of severe epilepsy. The central hypothesis regarding its mechanism of action revolves around the potentiation of GABA, the principal inhibitory neurotransmitter in the CNS. By enhancing GABAergic signaling, this compound is thought to increase the threshold for neuronal firing, thereby mitigating the excessive neuronal excitability that characterizes seizures. This guide aims to provide a comprehensive resource for researchers by consolidating the existing knowledge on this compound's interaction with GABAergic pathways and to propose a framework for future research.

Proposed Mechanism of Action on GABAergic Pathways

The anticonvulsant effect of this compound is believed to be multifactorial, with the enhancement of GABAergic inhibition being a key component. The proposed mechanism involves the positive allosteric modulation of the GABAA receptor, a ligand-gated ion channel that mediates fast synaptic inhibition.

Positive Allosteric Modulation of the GABAA Receptor

This compound is hypothesized to bind to an allosteric site on the GABAA receptor, distinct from the GABA binding site itself. This binding is thought to induce a conformational change in the receptor that increases its affinity for GABA or enhances the efficacy of GABA-mediated chloride ion channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to generate an action potential. This modulatory action is a common mechanism for many anticonvulsant drugs.

Quantitative Data on this compound and Related Compounds

A significant limitation in the current understanding of this compound is the lack of publicly available, detailed quantitative data on its interaction with GABAergic targets. The following table summarizes the known information and highlights the data that remains to be determined. For comparative purposes, data on related compounds may be included where relevant, with the distinction clearly noted.

| Compound | Target | Assay Type | Key Parameter | Value | Reference |

| This compound | GABAA Receptor | Radioligand Binding | Ki | Not Available | |

| GABAA Receptor | Electrophysiology (Patch Clamp) | EC50 for GABA potentiation | Not Available | ||

| GABA Transaminase (GABA-T) | Enzyme Inhibition Assay | IC50 | Not Available | ||

| Glutamic Acid Decarboxylase (GAD) | Enzyme Activity Assay | % Change in Activity | Not Available | ||

| Phenobarbital | GABAA Receptor | Electrophysiology | Increases duration of Cl- channel opening | Qualitative | |

| GABAA Receptor | Radioligand Binding | Enhances [3H]diazepam binding | Qualitative |

Experimental Protocols for Elucidating this compound's GABAergic Effects

To address the gaps in our understanding of this compound's pharmacology, the following experimental protocols are proposed. These methodologies are standard in the field of neuropharmacology for characterizing the effects of compounds on the GABAergic system.

Radioligand Binding Assays for GABAA Receptor Affinity

This protocol determines the binding affinity of this compound for the GABAA receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABAA receptor.

-

Materials:

-

Rat or mouse whole brain tissue.

-

Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam).

-

This compound.

-

Homogenization buffer (e.g., 0.32 M sucrose).

-

Binding buffer (e.g., 50 mM Tris-HCl).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare synaptic membranes from brain tissue by homogenization and differential centrifugation.

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiological Analysis of GABAA Receptor Modulation

This protocol assesses the functional effect of this compound on GABAA receptor-mediated currents.

-

Objective: To determine if this compound potentiates GABA-evoked currents and to quantify its potency (EC50).

-

Method: Whole-cell patch-clamp recording from cultured neurons (e.g., cortical or hippocampal neurons) or from cells expressing recombinant GABAA receptors (e.g., Xenopus oocytes or HEK293 cells).

-

Procedure:

-

Establish a whole-cell recording configuration.

-

Apply a sub-maximal concentration of GABA to elicit a baseline current response.

-

Co-apply GABA with varying concentrations of this compound and record the resulting current.

-

Measure the potentiation of the GABA-evoked current by this compound.

-

Construct a concentration-response curve to determine the EC50 of this compound's modulatory effect.

-

In Vivo Models of Anticonvulsant Activity

These models are used to assess the efficacy of this compound in preventing seizures in whole animals.

-

Objective: To evaluate the anticonvulsant activity of this compound in established animal models of epilepsy.

-

Models:

-

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ) Test: A model for myoclonic and absence seizures.

-

-

Procedure:

-

Administer this compound to rodents at various doses.

-

After a predetermined time, induce seizures using either electrical stimulation (MES) or a chemical convulsant (PTZ).

-

Observe and score the seizure activity.

-

Determine the dose of this compound that protects 50% of the animals from seizures (ED50).

-

Visualizing the Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound's effect on the GABAergic system.

Caption: Proposed mechanism of this compound's positive allosteric modulation of the GABAA receptor.

Caption: Proposed experimental workflow for characterizing the GABAergic effects of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anticonvulsant effects, at least in part, through the positive modulation of GABAergic pathways. However, a significant gap exists in the literature regarding detailed, quantitative pharmacological data to substantiate this proposed mechanism. Future research should prioritize conducting rigorous in vitro and in vivo studies as outlined in this guide to fully characterize this compound's interaction with the GABAergic system. Elucidating the precise molecular details of its action on GABAA receptors, including its subunit selectivity, will be crucial for a comprehensive understanding of its therapeutic effects and for guiding the development of novel anticonvulsant therapies. The methodologies and frameworks presented here provide a clear path forward for researchers dedicated to advancing our knowledge of this and other modulators of neuronal inhibition.

References

The Obscure Origins and Early Evaluation of Ethylphenacemide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphenacemide, also known by its synonym Pheneturide, is an anticonvulsant drug with a history of use in the management of certain types of epilepsy, particularly temporal lobe epilepsy and partial seizures.[1][2] As a therapeutic agent from a bygone era of drug discovery, much of its early research and developmental history is not extensively documented in readily accessible modern scientific literature. This technical guide aims to synthesize the available information regarding the early research and discovery of Ethylphenacemide, focusing on its synthesis, proposed mechanism of action, and the limited preclinical and clinical data available. It is important to note that significant gaps exist in the public record concerning specific quantitative data and detailed experimental protocols.

Historical Context and Discovery

Detailed historical records pinpointing the exact date and researchers responsible for the discovery and initial synthesis of Ethylphenacemide are scarce. It is understood to have been developed in the mid to late 1960s by the Japanese pharmaceutical company Dainippon Pharmaceutical, which later became Sumitomo Pharma.[3] Ethylphenacemide belongs to the ureide class of anticonvulsants and is structurally related to phenobarbital; it has been suggested that it can be formed as a metabolic degradation product of phenobarbital.[2] Its development was part of a broader effort in the mid-20th century to create safer and more effective alternatives to existing epilepsy treatments.[3] However, its clinical use has been limited and is now largely considered obsolete, often reserved for cases of severe epilepsy that are refractory to other medications.

Chemical Synthesis

While a specific, detailed protocol for the industrial synthesis of Ethylphenacemide by its originators is not publicly available, a plausible synthetic route can be postulated based on established principles of organic chemistry for the formation of acylureas. The most direct pathway involves the acylation of urea with a derivative of 2-phenylbutanoic acid, such as 2-phenylbutyryl chloride.

Postulated Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

-

Formation of 2-Phenylbutyryl Chloride: 2-Phenylbutanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acid chloride.

-

Acylation of Urea: The resulting 2-phenylbutyryl chloride is then reacted with urea in a suitable anhydrous solvent to yield Ethylphenacemide (N-(carbamoyl)-2-phenylbutanamide).

Mechanism of Action

The precise molecular targets of Ethylphenacemide have not been fully elucidated through extensive modern research. However, based on its structural class and the understanding of related anticonvulsant drugs, a multi-faceted mechanism of action is proposed. This likely involves the modulation of neuronal excitability through effects on ion channels and neurotransmitter systems.

The primary proposed mechanisms include:

-

Enhancement of GABAergic Inhibition: Ethylphenacemide is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.

-

Blockade of Voltage-Gated Sodium Channels: By stabilizing voltage-gated sodium channels in their inactive state, the drug may reduce the high-frequency neuronal firing characteristic of seizures.

-

Inhibition of Voltage-Gated Calcium Channels: Modulation of calcium channels could also contribute to the suppression of seizure activity.

Preclinical Studies

Experimental Protocols

The following are generalized protocols for key preclinical tests used to assess anticonvulsant activity.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

-

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

-

Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration.

-

Procedure:

-

The test compound is administered to a group of animals (typically mice or rats) at various doses.

-

At the predicted time of peak effect, an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered via corneal or auricular electrodes.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure. The ED50 is then calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This test serves as a model for myoclonic and absence seizures.

-

Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.

-

Procedure:

-

The test compound is administered to a group of animals.

-

At the time of peak effect, a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are observed for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures lasting at least 5 seconds.

-

-

Endpoint: Protection is defined as the absence of a clonic seizure during the observation period. The ED50 is calculated based on the percentage of protected animals at each dose.

Pharmacokinetic Data

A study in healthy human volunteers provided some pharmacokinetic parameters for this compound.

| Parameter | Value | Notes |

| Half-life (single dose) | 54 hours (range: 31-90) | Indicates a long duration of action. |

| Half-life (repetitive administration) | 40 hours | |

| Total Body Clearance | 2.6 L/hr (range: 1.73-3.59) | Clearance is 100% non-renal, suggesting extensive metabolism. |

| Kinetics | First-order | Within the dose range studied. |

Data from a study on this compound in human volunteers.

Clinical Studies

Information regarding large-scale, controlled clinical trials for Ethylphenacemide is very limited in the public domain. The most frequently cited study is a double-blind, cross-over trial comparing this compound with Phenytoin in outpatients with epilepsy.

Gibberd et al. (1982) Clinical Trial

Conclusion

Ethylphenacemide (this compound) represents a chapter in the history of anticonvulsant drug development, emerging from the exploration of ureide-based compounds. While its clinical use has been superseded by newer agents with more favorable safety and efficacy profiles, an examination of its early research provides valuable insights into the drug discovery process of the mid-20th century. The available data suggests a mechanism of action consistent with other anticonvulsants that modulate neuronal excitability. However, a comprehensive understanding of its preclinical efficacy and a detailed picture of its clinical performance are hampered by the lack of publicly accessible quantitative data and detailed experimental protocols from its early development. Further research into historical archives of its developing company may be necessary to fully illuminate the discovery and early scientific evaluation of this compound.

References

Pharmacological Profile of Ureide-Based Anticonvulsants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of ureide-based anticonvulsants, a cornerstone in the management of epilepsy. This document outlines their core mechanisms of action, structure-activity relationships, and key pharmacological data, presented in a format conducive to research and drug development.

Introduction to Ureide-Based Anticonvulsants

Ureide-based compounds, characterized by the presence of a ureide (-NH-CO-NH-) moiety within a cyclic or acyclic structure, represent a major class of anticonvulsant drugs. Seminal compounds in this class, such as phenobarbital and phenytoin, have been in clinical use for decades, demonstrating efficacy against a range of seizure types. Their continued study and derivatization have led to the development of newer agents with improved therapeutic profiles. The fundamental mechanism of many ureide anticonvulsants involves the modulation of neuronal excitability in the central nervous system.

Core Mechanisms of Action

The anticonvulsant effects of ureide-based drugs are primarily attributed to two key mechanisms: modulation of voltage-gated sodium channels and enhancement of GABAergic inhibition.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many ureide anticonvulsants, including phenytoin and carbamazepine, is the blockade of voltage-gated sodium channels.[1][2] This action is state-dependent, meaning the drugs preferentially bind to and stabilize the inactivated state of the sodium channel.[3] This prevents the rapid, repetitive neuronal firing that is characteristic of seizures, without affecting normal neuronal transmission.[2] By prolonging the refractory period of the neuron, these drugs limit the spread of seizure activity in the brain.[2]

Caption: Modulation of Voltage-Gated Sodium Channels by Ureide-Based Anticonvulsants.

Enhancement of GABAergic Neurotransmission

Another significant mechanism, particularly for barbiturates like phenobarbital, is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. These drugs bind to an allosteric site on the GABA-A receptor-chloride ion channel complex, increasing the duration of chloride channel opening in response to GABA. This enhanced chloride influx leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory stimuli to trigger an action potential.

Caption: Enhancement of GABAergic Neurotransmission by Ureide-Based Anticonvulsants.

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters for representative ureide-based anticonvulsants. These values are primarily derived from preclinical studies in rodent models and provide a basis for comparing the potency, toxicity, and pharmacokinetic profiles of these compounds.

Table 1: Anticonvulsant Activity and Neurotoxicity

| Compound | Test | Species | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference(s) |

| Phenytoin | MES | Mouse | 9.5 - 11.8 | 65.8 | 5.6 - 6.9 | |

| scPTZ | Mouse | > 100 | - | - | ||

| Phenobarbital | MES | Mouse | 15 - 22 | 65 - 85 | 3.0 - 5.7 | |

| scPTZ | Mouse | 13 | 65 | 5.0 | ||

| Carbamazepine | MES | Mouse | 8.8 - 11.8 | 44.0 | 3.7 - 5.0 | |

| scPTZ | Mouse | > 100 | - | - |

ED50 (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals tested. TD50 (Median Toxic Dose): The dose required to produce a minimal neurotoxic effect (e.g., ataxia on a rotarod) in 50% of the animals tested. PI (Protective Index): A measure of the margin of safety of a drug.

Table 2: Pharmacokinetic Properties

| Compound | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (hours) | Reference(s) |

| Phenytoin | ~90 | 70-95 | Hepatic (CYP2C9, CYP2C19) | 7 - 42 | |

| Phenobarbital | ~90 | 20-45 | Hepatic (CYP2C19) | 53 - 118 | |

| Carbamazepine | 75-85 | 70-80 | Hepatic (CYP3A4), autoinducer | 12 - 17 (after autoinduction) |

Experimental Protocols

The following are standardized protocols for two of the most common preclinical models used to evaluate the anticonvulsant activity of ureide-based compounds.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Caption: Experimental Workflow for the Maximal Electroshock Seizure (MES) Test.

Methodology:

-

Animal Model: Male albino mice (20-30 g) or rats (100-150 g).

-

Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

-

Time to Peak Effect: Animals are tested at the predetermined time of peak effect of the drug.

-

Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA, 0.2-1.0 seconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

Caption: Experimental Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test.

Methodology:

-

Animal Model: Male albino mice (18-25 g).

-

Drug Administration: The test compound or vehicle is administered i.p. or p.o.

-

Time to Peak Effect: Animals are tested at the predetermined time of peak effect of the drug.

-

Chemoconvulsant Administration: Pentylenetetrazol (PTZ) is administered subcutaneously in the scruff of the neck at a dose that induces clonic seizures in >95% of control animals (CD97), typically around 85 mg/kg.

-

Observation: Animals are observed for 30 minutes following PTZ injection.

-

Endpoint: The absence of a 5-second episode of clonic spasms of the forelimbs, hindlimbs, or jaw is considered protection.

-

Data Analysis: The dose that protects 50% of the animals from clonic seizures (ED50) is calculated using probit analysis.

Conclusion

Ureide-based anticonvulsants remain a critical component of epilepsy treatment. Their primary mechanisms of action, centered on the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition, provide a robust framework for understanding their therapeutic effects. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to refine existing therapies and discover novel anticonvulsant agents. A thorough understanding of the pharmacological profile of this class of compounds is essential for the continued advancement of epilepsy treatment.

References

Pheneturide Metabolite Identification and Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, an anticonvulsant drug, undergoes significant biotransformation in vivo, leading to the formation of various metabolites. A thorough understanding of its metabolic fate is paramount for elucidating its pharmacokinetic and pharmacodynamic profiles, assessing potential drug-drug interactions, and ensuring its safe and effective therapeutic use. This technical guide provides a comprehensive overview of the identification and characterization of this compound metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathways.

Core Data Presentation

The primary metabolic pathways of this compound involve hydrolysis of the ureide moiety and hydroxylation of the phenyl ring and aliphatic chain. The quantitative profiles of urinary metabolites differ significantly between humans and rats, as detailed in the tables below.

Table 1: Urinary Metabolites of this compound in Humans

| Metabolite | Structure | Percentage of Total Metabolites |

| 2-phenylbutyric acid | C₁₀H₁₂O₂ | 40.6% |

| 2-(4-hydroxyphenyl)-butyroylurea | C₁₁H₁₄N₂O₃ | 37.5% |

| 2-(4-hydroxyphenyl)-butyric acid | C₁₀H₁₂O₃ | 11.9% |

Data from a study involving a single oral dose of 10 mg/kg in human volunteers.

Table 2: Urinary Metabolites of this compound in Rats

| Metabolite | Structure | Percentage of Total Metabolites |

| 2-(4-hydroxyphenyl)-butyroylurea | C₁₁H₁₄N₂O₃ | 70.5% |

| 3-hydroxy-2-phenyl-butyroylurea | C₁₁H₁₄N₂O₃ | 19.6% |

Data from a study involving repeated oral doses of 250 mg/kg in rats.

Metabolic Pathways

The biotransformation of this compound proceeds through two primary reactions: hydrolysis and hydroxylation. In humans, hydrolysis of the ureide group to form 2-phenylbutyric acid and hydroxylation of the phenyl ring are the major pathways. In rats, hydroxylation of the phenyl ring and the aliphatic chain are the predominant metabolic routes.

Experimental Protocols

The identification and quantification of this compound metabolites have been achieved through a combination of in vivo studies and sophisticated analytical techniques.

In Vivo Study Design

A general workflow for the in vivo identification of drug metabolites is outlined below.

Animal Studies

-

Human Study: Human volunteers were administered a single oral dose of 10 mg/kg of this compound.

-

Rat Study: Rats received repeated oral doses of 250 mg/kg of this compound.

Sample Collection and Preparation

-

Urine Collection: Urine was collected from both human and rat subjects.

-

Extraction: Urine samples were passed through an Amberlite XAD-2 resin column for the extraction of metabolites.

-

Enzymatic Hydrolysis: The extracts underwent enzymatic hydrolysis to cleave any conjugated metabolites.

Analytical Methodologies

-

Purpose: Separation of individual metabolites from the complex biological matrix.

-

Typical Setup: A preparative HPLC system is used. While the specific parameters for the original this compound study are not detailed, a general approach would involve:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength appropriate for the aromatic ring of this compound and its metabolites (e.g., ~220-260 nm).

-

-

Purpose: Determination of the molecular weight and fragmentation patterns of metabolites for structural elucidation.

-

Typical Setup: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the modern standard.

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of metabolites.

-

Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers for high mass accuracy.

-

Fragmentation: Tandem mass spectrometry (MS/MS) to generate fragment ions for detailed structural analysis.

-

-

Purpose: Unambiguous structural determination of isolated metabolites.

-

Typical Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.

-

2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish detailed bonding and spatial relationships within the molecule.

-

Conclusion

The metabolism of this compound is well-characterized, with distinct pathways identified in humans and rats. The primary transformations involve hydrolysis and hydroxylation, leading to several quantifiable urinary metabolites. The experimental protocols outlined in this guide, from in vivo studies to advanced analytical techniques like HPLC, MS, and NMR, provide a robust framework for the identification and characterization of these and other drug metabolites. This knowledge is critical for drug development professionals in optimizing drug design, predicting clinical outcomes, and ensuring patient safety.

Navigating the Toxicological Landscape of Pheneturide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Toxicity

Pheneturide is classified as harmful if swallowed, falling under Category 4 for Acute Oral Toxicity according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] This classification indicates that single oral doses can cause significant toxic effects.

Quantitative Acute Toxicity Data

Specific median lethal dose (LD50) values for this compound from animal studies are not available in the reviewed scientific literature. The table below summarizes the available qualitative data.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Not Reported | Oral | Data Not Available | Harmful if swallowed (Category 4) | [4] |

Chronic Toxicity

Long-term exposure to this compound is associated with significant toxicity, limiting its therapeutic use. Its toxicity profile is reported to be similar to that of phenacemide, a drug that was withdrawn from the market due to safety concerns. However, one study suggests that this compound may have a lower risk of hepatotoxicity compared to phenacemide.

Quantitative Chronic Toxicity Data

Specific No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) values from chronic toxicity studies of this compound are not available in the public domain.

| Endpoint | Species | Duration | Route | Value | Key Findings | Reference |

| NOAEL | Not Reported | Not Reported | Not Reported | Data Not Available | - | |

| LOAEL | Not Reported | Not Reported | Not Reported | Data Not Available | - |

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Test System:

-

Species: Rat (e.g., Wistar or Sprague-Dawley strain)

-

Sex: Female (typically more sensitive)

-

Age: Young adults (8-12 weeks old)

-

Number of Animals: 3 animals per step

Methodology:

-

Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Acclimatization for at least 5 days prior to the study.

-

Dose Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration is adjusted to deliver the desired dose in a volume not exceeding 1 ml/100 g body weight.

-

Dosing: A starting dose of 300 mg/kg is administered by oral gavage to one group of 3 fasted female rats.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, including tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and body weight changes for up to 14 days.

-

Stepwise Procedure:

-

If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group of 3 animals.

-

If mortality occurs, the next lower dose is administered to a new group of 3 animals.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Data Analysis: The results are used to classify the substance according to the GHS.

Protocol 2: Chronic Oral Toxicity Study (Following OECD Guideline 452)

Objective: To characterize the long-term toxicological profile of this compound following repeated oral administration in a rodent model.

Test System:

-

Species: Rat (e.g., Wistar or Sprague-Dawley strain)

-

Sex: Equal numbers of males and females

-

Age: Weanlings

-

Number of Animals: At least 20 animals per sex per group

Methodology:

-

Dose Selection: At least three dose levels plus a control group are used. The highest dose should induce some signs of toxicity without causing excessive mortality. The lowest dose should not produce any evidence of toxicity (to establish a NOAEL).

-

Dosing: this compound is administered daily by oral gavage or mixed in the diet for a period of at least 12 months.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, and 12 months for analysis.

-

Ophthalmology: Examinations are conducted at the beginning and end of the study.

-

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs and tissues are preserved for histopathological examination.

Data Analysis: Dose-response relationships are established, and the NOAEL is determined.

Mandatory Visualizations

Signaling and Metabolic Pathways

The primary mechanism of action of this compound is not fully elucidated but is thought to involve the enhancement of GABAergic inhibition and the inhibition of the metabolism of other anticonvulsant drugs.

Caption: Proposed mechanism of action of this compound.

The metabolism of this compound has been studied in both rats and humans, with hydroxylation and hydrolysis being the major biotransformation pathways.

Caption: Major metabolic pathways of this compound in rats and humans.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for acute and chronic toxicity testing.

Caption: Experimental workflow for an acute oral toxicity study.

Caption: Experimental workflow for a chronic oral toxicity study.

Conclusion

This compound is an anticonvulsant with a significant toxicity profile that has limited its clinical use. While quantitative data on its acute and chronic toxicity are scarce in the public domain, its GHS classification as "harmful if swallowed" and its comparative toxicity to the withdrawn drug phenacemide underscore the need for caution and thorough toxicological assessment. The generalized experimental protocols and visualized pathways provided in this guide offer a framework for researchers and drug development professionals to approach the safety evaluation of this compound and related ureide-class compounds. Further studies are warranted to establish definitive LD50, NOAEL, and LOAEL values to enable a more precise risk assessment.

References

- 1. Pharmacokinetics of phenylethylacetylurea (this compound), an old antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 90-49-3 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C11H14N2O2 | CID 72060 - PubChem [pubchem.ncbi.nlm.nih.gov]

Neuroprotective Properties of Pheneturide in Seizure Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific information on the anticonvulsant Pheneturide and its potential neuroprotective properties. Direct experimental evidence for the neuroprotective effects of this compound in seizure models is limited in publicly accessible literature. Therefore, this guide draws upon data from structurally related compounds, particularly other urea-based anticonvulsants, and established principles of neuroprotection in the context of epilepsy to provide a comprehensive technical overview. The quantitative data presented in the tables are illustrative examples based on typical outcomes in relevant experimental models and should not be considered as reported results for this compound.

Introduction

This compound, also known as ethylphenacemide, is an anticonvulsant drug of the ureide class.[1] While its clinical use has become less common with the advent of newer antiepileptic drugs (AEDs), its structural and mechanistic similarities to other anticonvulsants with known neuroprotective properties warrant an investigation into its potential to protect neurons from seizure-induced damage.[1] Seizures, particularly when prolonged or recurrent, can trigger a cascade of pathological events, including excitotoxicity, oxidative stress, and inflammation, leading to neuronal death and contributing to the progression of epilepsy.[2] Neuroprotective strategies aim to mitigate these processes, preserving neuronal integrity and function.

This technical guide provides an in-depth exploration of the hypothesized neuroprotective properties of this compound. It outlines potential mechanisms of action, details relevant experimental protocols for their investigation, and presents hypothetical quantitative data to illustrate expected outcomes in a research setting.

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of this compound are likely multifaceted, stemming from its influence on key pathways involved in neuronal hyperexcitability and cell death. The proposed mechanisms are largely inferred from its structural analog Acetylthis compound and other urea-based anticonvulsants.[3][4]

Enhancement of GABAergic Inhibition

A primary mechanism of action for many anticonvulsants is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing GABAergic signaling, this compound may increase the threshold for neuronal firing, thereby reducing the excessive electrical activity that characterizes seizures and the subsequent excitotoxic damage.

Modulation of Voltage-Gated Ion Channels

This compound is also thought to modulate the activity of voltage-gated sodium and calcium channels. By inhibiting the influx of sodium and calcium ions, it can limit the propagation of action potentials and reduce the release of excitatory neurotransmitters like glutamate, a key mediator of excitotoxicity.

The following diagram illustrates the proposed signaling pathways for this compound's neuroprotective action.

Experimental Protocols

To investigate the neuroprotective properties of this compound, a combination of in vitro and in vivo models can be employed. The following protocols provide a framework for such studies.

In Vitro Model: Primary Neuronal Cultures

Primary neuronal cultures provide a controlled environment to study the direct effects of this compound on neuronal survival and function.

3.1.1 Objective: To assess the ability of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.

3.1.2 Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

This compound

-

L-Glutamic acid

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Fluorescent viability stains (e.g., Calcein-AM and Propidium Iodide)

-

Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-cleaved caspase-3)

3.1.3 Procedure:

-

Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates.

-

Treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

-

Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for 30 minutes.

-

Assessment of Cell Viability:

-

LDH Assay: 24 hours post-glutamate exposure, measure LDH release into the culture medium as an indicator of cell death.

-

Live/Dead Staining: Stain cultures with Calcein-AM (live cells) and Propidium Iodide (dead cells) and quantify the percentage of viable neurons using fluorescence microscopy.

-

-

Assessment of Apoptosis:

-

Immunocytochemistry: Fix the cells and perform immunocytochemistry for the apoptosis marker, cleaved caspase-3, and the neuronal marker, MAP2. Quantify the percentage of apoptotic neurons.

-

3.1.4 Experimental Workflow Diagram:

In Vivo Model: Kainic Acid-Induced Seizures

The kainic acid (KA) model is a well-established in vivo model of temporal lobe epilepsy that induces status epilepticus and subsequent neuronal damage, particularly in the hippocampus.

3.2.1 Objective: To evaluate the neuroprotective effects of this compound against neuronal loss in the hippocampus following KA-induced status epilepticus in rodents.

3.2.2 Materials:

-